(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16410520 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Antineoplastic Applications
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified several metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. This research suggests the compound's significant role in cancer treatment, highlighting the metabolic pathways that such compounds undergo in human subjects, indicating potential for similar compounds in drug development and therapeutic applications (Gong et al., 2010).
Synthesis and Self-Assembly
Research into the synthesis of 2-Aminopyrimidinones demonstrated a novel one-pot synthesis method that enables the creation of piperidinium salts of pyrimidinones, which exhibit self-assembly and H-bonding. This study not only expands the chemical synthesis landscape but also opens new pathways for creating complex molecular architectures with potential applications in materials science (Bararjanian et al., 2010).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines derived from Visnaginone and Khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, through their innovative chemical structures, offer new avenues for drug discovery, particularly in addressing inflammation and pain management (Abu‐Hashem et al., 2020).
Mycobacterium tuberculosis GyrB Inhibitors
In the quest to combat tuberculosis, a series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new therapeutic agents for infectious diseases (Jeankumar et al., 2013).
Novel Synthetic Routes and Structural Analyses
Research focusing on the synthesis and crystal structure of benzamide derivatives, including compounds structurally related to (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol, reveals insights into the potential binding sites for allosteric modulators of receptors. Such studies not only advance our understanding of molecular design but also contribute to the development of drugs with enhanced efficacy and specificity (Wu et al., 2014).
Properties
IUPAC Name |
[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-20-19-21-8-13(9-22-19)18(25)23-6-5-14(15(24)10-23)12-3-4-16-17(7-12)27-11-26-16/h3-4,7-9,14-15,24H,2,5-6,10-11H2,1H3,(H,20,21,22)/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLJOYQYVUSNL-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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